molecular formula C11H7BrN2O2 B14872493 4-(Benzo[d][1,3]dioxol-5-yl)-6-bromopyrimidine

4-(Benzo[d][1,3]dioxol-5-yl)-6-bromopyrimidine

Cat. No.: B14872493
M. Wt: 279.09 g/mol
InChI Key: SCBDIHKZDINTFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzo[d][1,3]dioxol-5-yl)-6-bromopyrimidine is a chemical compound that features a bromopyrimidine core with a benzo[d][1,3]dioxole moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)-6-bromopyrimidine typically involves the bromination of a pyrimidine derivative followed by the introduction of the benzo[d][1,3]dioxole group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM). The reaction is usually carried out at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d][1,3]dioxol-5-yl)-6-bromopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)-6-bromopyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The benzo[d][1,3]dioxole moiety can enhance binding affinity and specificity to the target, while the bromopyrimidine core can facilitate cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzo[d][1,3]dioxol-5-yl)-6-bromopyrimidine is unique due to its specific combination of the benzo[d][1,3]dioxole and bromopyrimidine moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and advanced materials .

Properties

Molecular Formula

C11H7BrN2O2

Molecular Weight

279.09 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-bromopyrimidine

InChI

InChI=1S/C11H7BrN2O2/c12-11-4-8(13-5-14-11)7-1-2-9-10(3-7)16-6-15-9/h1-5H,6H2

InChI Key

SCBDIHKZDINTFJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NC=N3)Br

Origin of Product

United States

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